molecular formula C28H30N6OS B1684524 Masitinib CAS No. 790299-79-5

Masitinib

Katalognummer B1684524
CAS-Nummer: 790299-79-5
Molekulargewicht: 498.6 g/mol
InChI-Schlüssel: WJEOLQLKVOPQFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Masitinib is an orally administered tyrosine kinase inhibitor . It modulates the activity of mast cells and macrophages, important cells for immunity, through targeting a limited number of kinases without inhibiting, at therapeutic doses, kinases associated with known toxicities .


Molecular Structure Analysis

Masitinib forms highly stable and specific H-bond interactions with M pro through its pyridine and aminothiazole rings . Importantly, the interaction with His 163 is a key anchoring point of the inhibitor, and its perturbation leads to ligand unbinding within nanoseconds .


Chemical Reactions Analysis

Masitinib has been identified as an antiviral agent with effective inhibitory activity against the SARS-CoV-2 3CLpro . In addition, masitinibL, a drug-like analog of masitinib, demonstrated strong inhibitory properties against the SARS-CoV-2 3CLpro .

Wissenschaftliche Forschungsanwendungen

Masitinib in Oncology and Hematology

Masitinib, a tyrosine kinase inhibitor, targets several receptors including c-Kit receptor, PDGFR, Lck, Lck/Yes-related protein, FGFR3, and FAK. Originally approved for canine mast cell tumors, masitinib is now under clinical investigation for various human malignancies such as Gastro-Intestinal Stromal Tumors, acute myeloid leukemia, systemic mastocytosis, pancreatic cancer, multiple myeloma, non-small cell lung cancer, melanoma, ovarian, and prostate cancer. These studies highlight its potential as a milestone in translational oncology (Marech et al., 2014).

Masitinib in Neurodegenerative Diseases

Research suggests masitinib's potential in treating Alzheimer's disease (AD). By targeting neuroinflammation and the mast cell–glia axis, masitinib shows promise in reducing neurodegeneration and improving cognitive functions. It's currently in Phase II/III clinical trials for AD treatment, demonstrating its dual action in inhibiting mast cell activity and Fyn kinase, both implicated in AD pathology (Folch et al., 2015); (Ettecho et al., 2021).

Masitinib in Neurological Disorders

The use of masitinib in primary progressive and relapse-free secondary progressive multiple sclerosis (MS) has been explored. Masitinib's ability to inhibit mast cells, which contribute to MS pathogenesis, showed potential clinical benefits in stabilizing MSFC scores and reducing neurological impairments in MS patients (Vermersch et al., 2012).

Masitinib as a Chemosensitizer

Masitinib has been studied as a chemosensitizer in various cancers, enhancing the antiproliferative effects of chemotherapy agents like gemcitabine in pancreatic cancer and in canine tumors. It indicates a synergistic effect when combined with chemotherapy, providing a new avenue in cancer treatment strategies (Thamm et al., 2012).

Masitinib in Veterinary Medicine

Besides its use in human medicine, masitinib is also significant in veterinary medicine, particularly in the treatment of canine mast cell tumors. Its efficacy and safety in dogs highlight its importance in veterinary oncology (Hahn et al., 2008).

Safety And Hazards

Masitinib has been reported to have some safety concerns. The majority of randomized controlled trials reported concerns regarding the safety profile of masitinib . It is also considered toxic and is a moderate to severe irritant to the skin and eyes .

Eigenschaften

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6OS/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEOLQLKVOPQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000207
Record name 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Masitinib

CAS RN

790299-79-5
Record name Masitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790299-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Masitinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790299795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Masitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11526
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MASITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M59NC4E26P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Masitinib
Reactant of Route 2
Reactant of Route 2
Masitinib
Reactant of Route 3
Reactant of Route 3
Masitinib
Reactant of Route 4
Reactant of Route 4
Masitinib
Reactant of Route 5
Reactant of Route 5
Masitinib
Reactant of Route 6
Reactant of Route 6
Masitinib

Citations

For This Compound
4,590
Citations
P Dubreuil, S Letard, M Ciufolini, L Gros, M Humbert… - PloS one, 2009 - journals.plos.org
… Here, we characterise the in vitro and in vivo profiles of masitinib (… of masitinib suggests that it will exhibit a better safety profile than other tyrosine kinase inhibitors; indeed, masitinib-…
Number of citations: 421 journals.plos.org
KA Hahn, G Oglivie, T Rusk… - Journal of Veterinary …, 2008 - Wiley Online Library
… Masitinib increased overall TTP compared with placebo from 75 to 118 days (P= .038). This effect was more pronounced when masitinib … Masitinib was generally well tolerated, with mild …
Number of citations: 336 onlinelibrary.wiley.com
I Marech, R Patruno, N Zizzo, C Gadaleta… - Critical Reviews in …, 2014 - Elsevier
… its role as chemosensitizer, masitinib is under clinical investigation in … Here, we analyze masitinib structure activity, its … drug compared to imatinib, and masitinib safety profile. We, also, …
Number of citations: 93 www.sciencedirect.com
O Lortholary, MO Chandesris, CB Livideanu, C Paul… - The Lancet, 2017 - thelancet.com
… We aimed to assess safety and efficacy of masitinib versus placebo in severely symptomatic … of masitinib for patients with severely symptomatic indolent systemic mastocytosis. Masitinib …
Number of citations: 107 www.thelancet.com
J Folch, D Petrov, M Ettcheto, I Pedros… - Expert review of …, 2015 - Taylor & Francis
… at masitinib therapy and the evidence presented through preclinical and clinical trials. Dual actions of masitinib as an … Masitinib is in Phase III clinical trials for the treatment of malignant …
Number of citations: 75 www.tandfonline.com
M Ettcheto, A Cano, E Sanchez-López… - Neurodegenerative …, 2021 - Future Medicine
… masitinib suggest that it can improve cognitive processes in AD patients. This article summarizes results from masitinib … concentration of masitinib versus of masitinib's active metabolite …
Number of citations: 12 www.futuremedicine.com
P Vermersch, R Benrabah, N Schmidt, H Zéphir… - BMC neurology, 2012 - Springer
… 1: Preclinical data of masitinib in EAE). In summary, treatment of mice with masitinib led to a significant reduction in disease relative to control mice. A masitinib dose-dependent effect …
Number of citations: 132 link.springer.com
F Piette, J Belmin, H Vincent… - … research & therapy, 2011 - alzres.biomedcentral.com
… masitinib as an adjunct to cholinesterase inhibitor and/or memantine. Patients were randomly assigned to receive masitinib (… at a similar frequency in the masitinib and placebo arms (15…
Number of citations: 146 alzres.biomedcentral.com
N Drayman, JK DeMarco, KA Jones, SA Azizi… - Science, 2021 - science.org
… Lastly, we evaluated the effect of masitinib on the activity of PLpro, the other viral protease, … specific role for masitinib in 3CL inhibition. Taken together, our results show that masitinib is a …
Number of citations: 167 www.science.org
C Paul, B Sans, F Suarez, P Casassus… - American journal of …, 2010 - Wiley Online Library
… , Lyn and Fyn, masitinib is particularly efficient in controlling … the response and safety of masitinib for treatment of IM with … -of-concept study, because masitinib and other TKIs typically …
Number of citations: 124 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.